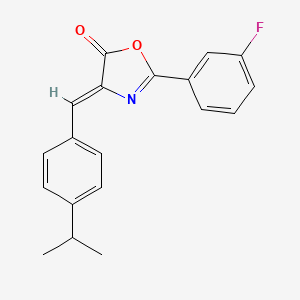
2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one, also known as FIBO, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of oxazoles and has been found to possess potent biological activities.
作用机制
The exact mechanism of action of 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been suggested that 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one exerts its biological activities by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor (VEGFR). 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one has also been shown to induce apoptosis in cancer cells by activating caspase-3.
Biochemical and Physiological Effects:
2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2). 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one has also been found to inhibit the formation of new blood vessels, which is essential for the growth and spread of cancer cells. Additionally, 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
One of the major advantages of 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one is its high potency and selectivity towards its biological targets. This makes it a valuable tool for studying the role of certain enzymes and pathways in various biological processes. However, the limited availability of 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one and its relatively complex synthesis method can be a limitation for lab experiments.
未来方向
There are several future directions that can be explored with 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one. One potential direction is to investigate its potential use in combination with other drugs for the treatment of cancer and other diseases. Another direction is to study the structure-activity relationship of 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one and develop more potent and selective analogs. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one and its potential therapeutic applications.
In conclusion, 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one is a synthetic compound that has shown promising biological activities and potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one in the field of medicinal chemistry.
合成方法
The synthesis of 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one involves the reaction of 3-fluorobenzaldehyde with 4-isopropylbenzylamine in the presence of acetic acid. The resulting Schiff base is then cyclized with ethyl chloroformate and triethylamine to form 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one. The overall yield of the synthesis is around 60%.
科学研究应用
2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
属性
IUPAC Name |
(4Z)-2-(3-fluorophenyl)-4-[(4-propan-2-ylphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO2/c1-12(2)14-8-6-13(7-9-14)10-17-19(22)23-18(21-17)15-4-3-5-16(20)11-15/h3-12H,1-2H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWFLDYGJWLUED-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B4978977.png)
![2-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B4978982.png)
![1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4978996.png)

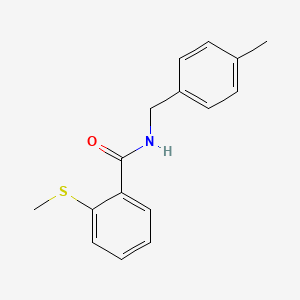
![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B4979018.png)
![3,5-dimethoxy-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B4979021.png)
![2-[(4-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4979054.png)
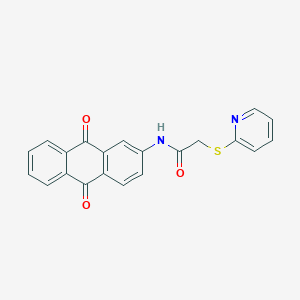
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4979066.png)
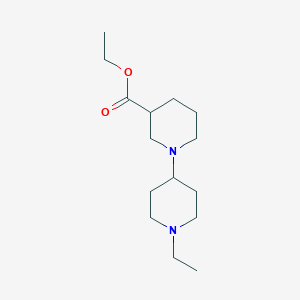

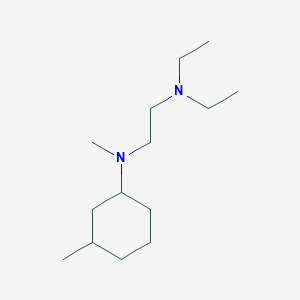
![2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4979094.png)